Aroylation Yield: 3‑Acetylthiophene Delivers 70–80 % Yield vs. 13–50 % for 2‑Acetylthiophene
Acylation of 3‑acetylthiophene with acyl chlorides (PhCOCl·AlCl₃) proceeds smoothly to give 2,4‑diacylthiophenes in 70–80 % isolated yield, free of the 2,5‑isomer [1]. In contrast, 2‑acetylthiophene under the same conditions yields only 13 % of the corresponding diketone with significant transacylation side‑products; even using the optimised benzotrichloride/AlCl₃ system, the yield for the 2‑isomer reaches only 50 % [1].
| Evidence Dimension | Isolated yield of 2,4‑diacylthiophene product in electrophilic aroylation |
|---|---|
| Target Compound Data | 70–80 % yield (3‑acetylthiophene, acyl chloride conditions) |
| Comparator Or Baseline | 13 % yield (2‑acetylthiophene, PhCOCl·AlCl₃); 50 % yield (2‑acetylthiophene, benzotrichloride/AlCl₃) |
| Quantified Difference | 3‑acetylthiophene yield is 20–67 percentage points higher than 2‑acetylthiophene, depending on the aroylating agent |
| Conditions | PhCOCl·AlCl₃ or substituted benzoyl chlorides/AlCl₃; reaction at ca. 80 °C; 1H NMR verified regiochemistry |
Why This Matters
For procurement decisions, selecting 3‑acetylthiophene eliminates the need for specialised reagents (benzotrichlorides) to suppress transacylation, directly reducing process complexity and increasing batch yield by ≥ 1.4‑fold.
- [1] Belen’kii, L. I. et al. Aroylation of 2- and 3-acetylthiophenes using benzoyl chloride, benzotrichloride, and their substituted derivatives. ARKIVOC 2001, (ix), 49–54. View Source
